molecular formula C6H16Cl2N2S B14050620 2-Thiomorpholinoethan-1-amine dihydrochloride

2-Thiomorpholinoethan-1-amine dihydrochloride

Cat. No.: B14050620
M. Wt: 219.18 g/mol
InChI Key: PXXUFYAHPGDAHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinoethan-1-amine dihydrochloride typically involves the reaction of thiomorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinoethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiomorpholinoethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiomorpholinoethan-1-amine dihydrochloride involves its interaction with molecular targets that contain sulfur or amine groups. The compound can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. Specific pathways and targets are still under investigation, but its effects are likely related to its ability to alter the redox state of sulfur-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiomorpholinoethan-1-amine dihydrochloride is unique due to the presence of both sulfur and amine groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H16Cl2N2S

Molecular Weight

219.18 g/mol

IUPAC Name

2-thiomorpholin-4-ylethanamine;dihydrochloride

InChI

InChI=1S/C6H14N2S.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H

InChI Key

PXXUFYAHPGDAHS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCN.Cl.Cl

Origin of Product

United States

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